Functional Selectivity: Emraclidine (CVL-231) vs. M1-M5 Muscarinic Receptors
Emraclidine demonstrates high functional selectivity for the human M4 muscarinic receptor over the other four subtypes (M1, M2, M3, M5) in cellular assays. In the presence of an EC20 concentration of acetylcholine, emraclidine potentiates M4 receptor activation with an EC50 of 12.3 nM. Potentiation of M1 receptors is 390-fold weaker, and activity at M2, M3, and M5 receptors is negligible, with EC50 values exceeding 10,000 nM . This establishes a clear functional window for selective M4 modulation.
| Evidence Dimension | Potency for potentiating acetylcholine response (EC50) |
|---|---|
| Target Compound Data | M4: 12.3 nM |
| Comparator Or Baseline | M1: 4,798 nM; M2: >10,000 nM; M3: >10,000 nM; M5: >10,000 nM |
| Quantified Difference | Emraclidine is 390-fold selective for M4 over M1, and >813-fold selective over M2, M3, and M5. |
| Conditions | Cells expressing human M1-M5 receptors, tested in PAM mode in the presence of an EC20 concentration of acetylcholine. |
Why This Matters
This degree of M4 selectivity is critical for researchers to isolate and study M4 receptor function without confounding off-target effects on other muscarinic subtypes, enabling cleaner interpretation of pharmacological and phenotypic data.
